2-Bromoethyl 2,6-dichlorophenylcarbamate
Description
2-Bromoethyl 2,6-dichlorophenylcarbamate is a halogenated carbamate ester characterized by a bromoethyl (–CH₂CH₂Br) group and a 2,6-dichlorophenyl aromatic moiety.
Properties
Molecular Formula |
C9H8BrCl2NO2 |
|---|---|
Molecular Weight |
312.97 g/mol |
IUPAC Name |
2-bromoethyl N-(2,6-dichlorophenyl)carbamate |
InChI |
InChI=1S/C9H8BrCl2NO2/c10-4-5-15-9(14)13-8-6(11)2-1-3-7(8)12/h1-3H,4-5H2,(H,13,14) |
InChI Key |
FVDPTGVJVTUYDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)OCCBr)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl 2,6-dichlorophenylcarbamate typically involves the reaction of 2,6-dichlorophenyl isocyanate with 2-bromoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,6-Dichlorophenyl isocyanate} + \text{2-Bromoethanol} \rightarrow \text{2-Bromoethyl 2,6-dichlorophenylcarbamate} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of 2-Bromoethyl 2,6-dichlorophenylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromoethyl 2,6-dichlorophenylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted carbamates.
Hydrolysis: The major products are 2,6-dichloroaniline and 2-bromoethanol.
Oxidation and Reduction: The products depend on the specific conditions and reagents used.
Scientific Research Applications
2-Bromoethyl 2,6-dichlorophenylcarbamate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the bromoethyl and carbamate functionalities into target molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromoethyl 2,6-dichlorophenylcarbamate involves its interaction with specific molecular targets. The bromoethyl group can act as an alkylating agent, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The dichlorophenylcarbamate moiety may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare 2-bromoethyl 2,6-dichlorophenylcarbamate with structurally or functionally related compounds, focusing on synthesis, reactivity, and substituent effects.
Halogenated Ethyl Carbamates
Compounds such as 2-bromoethyl p-nitrobenzenesulphonate and 2-bromoethyl arenesulphonates share the bromoethyl group but differ in the leaving group (sulphonates vs. carbamates). Key distinctions include:
- Reactivity in Solvolysis : The solvolysis of 2-bromoethyl p-nitrobenzenesulphonate exhibits 40.8% 1,2-bromine migration during acetolysis, attributed to the stability of the intermediate carbocation . In contrast, carbamates like 2-bromoethyl 2,6-dichlorophenylcarbamate may display altered migration behavior due to the electron-withdrawing dichlorophenyl group, which could destabilize cationic intermediates and reduce halogen migration.
- Leaving Group Effects : Sulphonates (e.g., p-nitrobenzenesulphonate) are superior leaving groups compared to carbamates, suggesting that the target compound may require harsher reaction conditions for nucleophilic substitution.
Dichlorophenyl-Substituted Analogues
The 2,6-dichlorophenyl group is a common motif in agrochemicals and pharmaceuticals. Comparisons include:
- 2,6-Dibromophenol Derivatives: lists 2,6-dibromo-phenol (CAS 34627), which shares the dihalogenated aromatic structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
